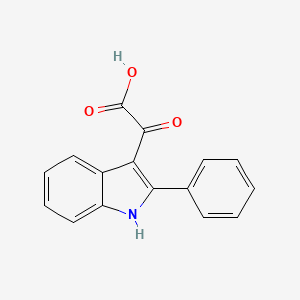![molecular formula C18H17N3O8S2 B14083860 3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid CAS No. 101721-50-0](/img/structure/B14083860.png)
3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and an azo linkage to an amino-dimethoxyphenyl group. It is often used in dye chemistry due to its vibrant color properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the 1 and 5 positions.
Diazotization: The amino group on the 4-amino-2,5-dimethoxyphenyl moiety is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the sulfonated naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: The sulfonic acid groups can participate in substitution reactions, such as esterification with alcohols under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible redox reactions, making it useful in various chemical processes. The sulfonic acid groups enhance the compound’s solubility in water and its ability to interact with other molecules through hydrogen bonding and ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the azo linkage and amino-dimethoxyphenyl group, making it less versatile in dye applications.
2-Amino-4,8-naphthalenedisulfonic acid: Similar structure but different substitution pattern, leading to different chemical properties and applications.
2-Naphthylamine-4,8-disulfonic acid: Contains an amino group instead of an azo linkage, affecting its reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is unique due to its combination of sulfonic acid groups, azo linkage, and amino-dimethoxyphenyl moiety. This combination imparts distinct chemical properties, such as enhanced solubility, vibrant color, and versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
101721-50-0 |
|---|---|
Formule moléculaire |
C18H17N3O8S2 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O8S2/c1-28-15-9-14(16(29-2)8-13(15)19)21-20-10-6-12-11(18(7-10)31(25,26)27)4-3-5-17(12)30(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clé InChI |
PYXDYQPKMMAGNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)



![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)

![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
